molecular formula C7H8O4 B189253 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one CAS No. 6269-25-6

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Cat. No. B189253
CAS RN: 6269-25-6
M. Wt: 156.14 g/mol
InChI Key: RLWWKLWEBQOOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. For example, “2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one” suggests that the compound contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions of the reaction, and the mechanism .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. These properties can be determined using various analytical techniques .

Scientific Research Applications

  • Synthesis and Derivative Formation : This compound is involved in the synthesis of important derivatives like maltol, ethyl maltol, and pyromeconic acid. These derivatives are synthesized from related compounds through acid-catalyzed rearrangement processes (Torii, Tanaka, Anoda, & Simizu, 1976).

  • Medicinal Applications : It plays a significant role in medicinal chemistry due to its wide-ranging biological activities. Known as kojic acid, it's a natural γ-pyrone used for synthesizing dihydropyrano[3,2-b]pyrans and their derivatives, which have diverse applications in the pharmaceutical industry (Borah, Dwivedi, & Chowhan, 2021).

  • Biological Activities : Derivatives of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one exhibit herbicidal and growth regulatory activities, showcasing its potential in agricultural applications (Veverka & Kráľovičová, 1990).

  • Anticonvulsant Properties : Certain derivatives of kojic acid have been synthesized and evaluated for their anticonvulsant properties, indicating potential applications in the treatment of seizures (Aytemir, Septioğlu, & Çalış, 2010).

  • Application in Dyeing : It has been used in the preparation of new dyes for polyester fabrics, highlighting its role in the textile industry (Metwally, Khalifa, & Amer, 2008).

  • Corrosion Mitigation : Pyran derivatives, including those related to 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one, have been studied for their effectiveness in corrosion inhibition, particularly for mild steel in acidic environments (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Safety And Hazards

Information on safety and hazards is typically provided in the material safety data sheet (MSDS) for the compound. It includes information on toxicity, flammability, and precautions for handling and storage .

Future Directions

This involves potential applications or further studies that could be done based on the properties and reactivity of the compound .

properties

IUPAC Name

2-(hydroxymethyl)-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWWKLWEBQOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283977
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

CAS RN

6269-25-6
Record name 6269-25-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00283977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 3
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 4
Reactant of Route 4
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 5
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Reactant of Route 6
2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one

Citations

For This Compound
11
Citations
YH Chen, PJ Lu, C Hulme… - Journal of Heterocyclic …, 2014 - Wiley Online Library
The present study a series of (E)‐5‐methoxy‐2‐styryl‐4H‐pyran‐4‐ones 6a, 6b, 6c, 6d, 6e, 6f, 6g, 6h, 6i, 6j was synthesized and evaluated for growth inhibitory inhibition against …
Number of citations: 1 onlinelibrary.wiley.com
DL McGillivray, GA Poulton - Organic Mass Spectrometry, 1980 - Wiley Online Library
… The mass spectra of methyl kojate (2-hydroxymethyl-5-methoxy-4H-pyran-4-one), two deuterated analogues and 14 related 3(5)-methoxy-4-pyrones have been studied. These …
Number of citations: 4 onlinelibrary.wiley.com
JH Looker, DL Shaneyfelt… - Journal of Heterocyclic …, 1979 - Wiley Online Library
… Ultraviolet absorption spectra for 2-hydroxymethyl-5-methoxy-4H-pyran-4-one, I and II are presented. …
Number of citations: 3 onlinelibrary.wiley.com
JH Looker, MD Cliffton - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… To 5.00 g of 2-hydroxymethyl-5-methoxy-4H-pyran-4-one … added 1.2 g of 2-hydroxymethyl-5-methoxy-4H-pyran-4-one … To 3.65 g of 2-hydroxymethyl-5-methoxy-4H-pyran-4-one (1) …
Number of citations: 11 onlinelibrary.wiley.com
SJ Norton, PT Sullivan - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
2-Hydroxymethyl-5-methoxy-4H-pyran-4-one, mp 157-158O, was prepared by treatment of kojic acid with dimethyl sulfate in potassium hydroxide solution (12). The latter derivative was …
Number of citations: 8 onlinelibrary.wiley.com
JH Looker, D Shaneyfelt - The Journal of Organic Chemistry, 1962 - ACS Publications
Recent interest hasbeen shown in the synthesis of aldehydes containing the monocyclic-pyrone (4H-pyran-4-one) nucleus. 2· 8 One report involves the preparation of the methyl ether …
Number of citations: 9 pubs.acs.org
YY Xie, Z Lu, XL Kong, T Zhou, S Bansal… - European Journal of …, 2016 - Elsevier
A range of close analogues of deferiprone have been synthesised. The group includes mono-, di- and tri-methyl-3-hydroxy-4(1H)-pyridones. These compounds were found to possess …
Number of citations: 35 www.sciencedirect.com
W Yi, C Dubois, S Yahiaoui, R Haudecoeur… - European journal of …, 2011 - Elsevier
Melanin play a major role in human skin protection and their biosynthesis is vital. Due to their color, they contribute to the skin pigmentation. Tyrosinase is a key enzyme involved in the …
Number of citations: 76 www.sciencedirect.com
AJ Mian, EJ Quinn, C Schuerch - The Journal of Organic …, 1962 - ACS Publications
Addition Polymerization of Anhydro Sugar Derivatives. V. Preparation and Attempted Polymerization of Various Levoglucosan Deriva Page 1 Mat, 1962 Notes 1895 and air-dried; yield …
Number of citations: 15 pubs.acs.org
M Grzbiela - 2017 - Helsingfors universitet
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.